molecular formula C13H9NO2 B060964 8-Hydroxyacridin-1(10H)-one CAS No. 191915-75-0

8-Hydroxyacridin-1(10H)-one

Cat. No. B060964
M. Wt: 211.22 g/mol
InChI Key: YHTTZXVBJOFCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxyacridin-1(10H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been used in various fields of research, including biochemistry, pharmacology, and medicine. The aim of

Mechanism Of Action

The mechanism of action of 8-Hydroxyacridin-1(10H)-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.

Biochemical And Physiological Effects

8-Hydroxyacridin-1(10H)-one has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Hydroxyacridin-1(10H)-one in lab experiments is its versatility. This compound can be used in a wide range of applications, including as a fluorescent probe, antimicrobial agent, and anticancer drug. However, one of the main limitations of using this compound is its toxicity. It has been shown to be toxic to both cancer and normal cells, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 8-Hydroxyacridin-1(10H)-one. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential applications in medicine, including as an anticancer drug and neuroprotective agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 8-Hydroxyacridin-1(10H)-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 8-Hydroxyacridin-1(10H)-one.

Scientific Research Applications

8-Hydroxyacridin-1(10H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antioxidant properties. In addition, it has been used as a fluorescent probe for the detection of metal ions, DNA, and RNA.

properties

CAS RN

191915-75-0

Product Name

8-Hydroxyacridin-1(10H)-one

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

acridine-1,8-diol

InChI

InChI=1S/C13H9NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h1-7,15-16H

InChI Key

YHTTZXVBJOFCSE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O

SMILES

C1=CC2=C(C=C3C(=N2)C=CC=C3O)C(=C1)O

Canonical SMILES

C1=CC2=C(C=C3C(=O)C=CC=C3N2)C(=C1)O

synonyms

1,8-Acridinediol (9CI)

Origin of Product

United States

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